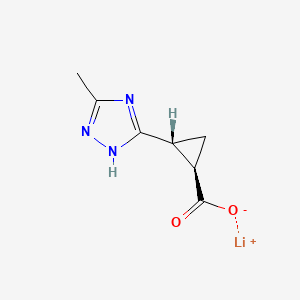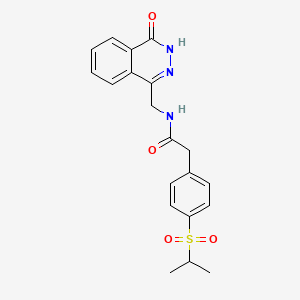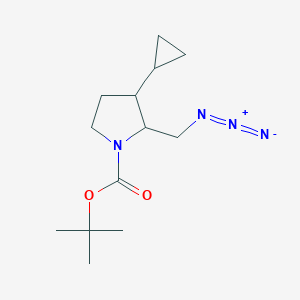
叔丁基2-(叠氮甲基)-3-环丙基吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azidomethyl group, and a cyclopropyl group attached to a pyrrolidine ring
科学研究应用
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group in chemical compounds can undergo various transformations, including deprotection under acidic conditions . This could potentially lead to changes in the target molecules.
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which could potentially lead to various transformations in the target molecules .
Action Environment
The stability and reactivity of the tert-butyl group in chemical compounds can be influenced by various factors, including temperature, ph, and the presence of other reactive species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe cyclopropyl group can be introduced via cyclopropanation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
相似化合物的比较
Similar Compounds
Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.
Tert-butyl 2-(hydroxymethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Tert-butyl 2-(methyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an azido group.
Uniqueness
The presence of the azido group in tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate makes it unique compared to its analogs. The azido group provides versatility in chemical modifications and bioconjugation applications, which is not possible with the amine, hydroxyl, or methyl analogs .
属性
IUPAC Name |
tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXQVRMJXMGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2417770.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)
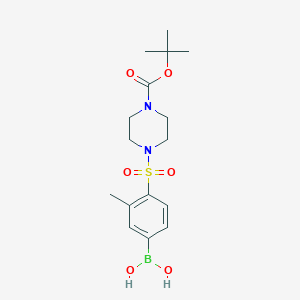
![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)
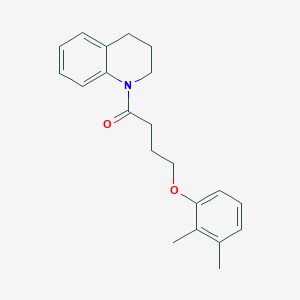
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)

![N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2417789.png)
